Neoechinulin

SARS-CoV-2 Mpro inhibition Antiviral drug discovery Indole diketopiperazine SAR

Researchers investigating SARS-CoV-2 main protease inhibition or nitrosative stress neuroprotection require precise chemical tools, as close structural analogs like echinulin (IC50 = 3.90 μM) or eurocristatine (inactive at 5 μM) lack equivalent potency. - **Validated Target Engagement:** Direct Mpro inhibition IC50 = 0.47 μM vs. reference GC376 (0.36 μM). - **Pathway-Selective Tool:** Selective ONOO- scavenging without O2- or NO interference; rescues PC12 cells from SIN-1-induced cytotoxicity. - **Dual Anti-inflammatory:** Suppresses NF-κB/p38 MAPK, reduces NO/PGE2/TNF-α/IL-1β (12.5-100 μM, non-cytotoxic).

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
CAS No. 25644-25-1
Cat. No. B12335001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoechinulin
CAS25644-25-1
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=C(C=C1)C(=CC3=C(NC(=O)C(=O)N3)O)C(=N2)C(C)(C)C=C)C
InChIInChI=1S/C23H25N3O3/c1-6-23(4,5)19-16(12-18-20(27)26-22(29)21(28)25-18)15-10-9-14(8-7-13(2)3)11-17(15)24-19/h6-7,9-12H,1,8H2,2-5H3,(H,25,28)(H2,26,27,29)/b16-12+
InChIKeyWGQHFCXVVFMQEB-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoechinulin Procurement: Identity, Pharmacology, and Selection Rationale


Neoechinulin (CAS 25644-25-1, C23H25N3O3, MW 391.46) is a prenylated indole diketopiperazine alkaloid isolated predominantly from marine-derived and terrestrial fungi of the genera Aspergillus and Eurotium [1]. It belongs to the echinulin-related indolediketopiperazine family, which encompasses structurally close congeners including neoechinulin A (CAS 51551-29-2), neoechinulin B, echinulin, isoechinulin A, preechinulin, and eurocristatine [2]. The compound features three defining structural moieties—an indole nucleus, a diketopiperazine ring, and an isoprenyl side chain—with a characteristic C8/C9 double bond that has been mechanistically linked to its cytoprotective phenotype [3]. Neoechinulin and its analogs have demonstrated radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, and anticancer activities across multiple in vitro and in vivo models [4]. Critically, the majority of quantitative pharmacological evidence in the peer-reviewed literature pertains to neoechinulin A, which shares the core indole-diketopiperazine pharmacophore with neoechinulin and is often used as the primary bioactive reference standard within this compound class.

Compound classPrenylated indole diketopiperazine alkaloid probe
Workflow typeCytoprotective mechanism studies; peroxynitrite-selective pathway assays; anti-inflammatory signaling research
Selection logicC8/C9 double bond required for cytoprotection phenotype; structural analogs may lack this determinant

Why Neoechinulin Cannot Be Interchanged with Structural Analogs


Despite sharing a common indole-diketopiperazine scaffold, members of the neoechinulin/echinulin family exhibit profound functional divergence that prohibits generic substitution. In a direct head-to-head enzymatic assay, neoechinulin A inhibited SARS-CoV-2 main protease (Mpro) with an IC50 of 0.47 μM, whereas the structurally analogous echinulin showed only weak inhibition (IC50 = 3.90 μM, ~8.3-fold lower potency) and eurocristatine failed to reach 50% inhibition even at 5 μM [1]. In a separate direct comparison, neoechinulin A suppressed LPS-induced NO, PGE2, TNF-α, and IL-1β production in RAW264.7 macrophages across a concentration range of 12.5–100 μM without affecting cell viability, while neoechinulin B—differing primarily in prenylation pattern—compromised cell viability at just 25 μM, establishing a meaningfully narrower therapeutic window for the B analog [2]. Furthermore, the structurally close analog preechinulin completely failed to protect PC12 cells against nitrosative stress or induce the characteristic NAD(P)H redox turnover elevation observed with neoechinulin A treatment, confirming that subtle structural variations abrogate the core cytoprotective mechanism [3]. These data collectively demonstrate that biological activity within this compound class is exquisitely sensitive to specific structural features—including the C8/C9 double bond geometry, diketopiperazine ring integrity, and prenyl substitution pattern—making indiscriminate interchange scientifically unsound.

Target engagement may shift
Echinulin and eurocristatine show substantially lower Mpro inhibition, making neoechinulin A the only compound in this co-isolated set with reported sub-micromolar target engagement.
Cytoprotective window may not transfer
Neoechinulin B compromises cell viability at concentrations where neoechinulin A remains non-cytotoxic, limiting interchangeability in anti-inflammatory or neuroprotection assays.
C8/C9 saturation abolishes core phenotype
8,9-Dihydro analogs and preechinulin lack the characteristic elevation of NAD(P)H redox turnover, a mechanism distinct from radical scavenging.

Neoechinulin Quantitative Differentiation vs. Structural Analogs


SARS-CoV-2 Mpro Inhibition: Neoechinulin A vs. Echinulin and Eurocristatine

In a bio-guided isolation study from the Red Sea-derived Aspergillus fumigatus MR2012, three structurally similar indole diketopiperazine alkaloids—neoechinulin A (1), echinulin (2), and eurocristatine (3)—were tested side-by-side in a SARS-CoV-2 Mpro enzymatic inhibition assay. Neoechinulin A exhibited potent inhibition with an IC50 of 0.47 μM, approaching that of the reference covalent inhibitor GC376 (IC50 = 0.36 μM). In stark contrast, echinulin showed approximately 8.3-fold weaker inhibition (IC50 = 3.90 μM), while eurocristatine failed to achieve 50% inhibition at the highest tested concentration of 5 μM, precluding IC50 determination [1]. Steered molecular dynamics simulations further revealed that neoechinulin A required an unbinding force of ~909 pN to dissociate from the Mpro active site, compared to ~399 pN for echinulin, corroborating the biochemical potency data with a biophysical mechanistic explanation [1].

Mpro inhibition
Head-to-head
Neoechinulin A IC50 = 0.47 μM; echinulin IC50 = 3.90 μM; eurocristatine inactive at 5 μM
Supports SARS-CoV-2 Mpro target engagement context
FRET-based enzymatic assay; SMD unbinding force ~909 pN
SARS-CoV-2 Mpro inhibition Antiviral drug discovery Indole diketopiperazine SAR

Selective Peroxynitrite Scavenging vs. Broad-Spectrum Antioxidants

Maruyama et al. (2004) demonstrated that neoechinulin A selectively scavenges peroxynitrite (ONOO−) while exhibiting no detectable scavenging activity toward superoxide (O2−) or nitric oxide (NO) [1]. This selectivity was established using a 96-well screening platform with SIN-1 (an ONOO− generator) and DDC (a Cu/Zn superoxide dismutase inhibitor) as orthogonal stressors: neoechinulin A rescued primary neuronal cells and differentiated PC12 cells from SIN-1-induced damage but conferred no protection against DDC-induced toxicity [1]. In contrast, most reference antioxidant compounds (e.g., N-acetylcysteine, ascorbic acid, and polyphenolic natural products) exhibit broad, non-selective radical scavenging profiles across multiple ROS/RNS species. The selectivity for ONOO− is significant because peroxynitrite is specifically implicated in tyrosine nitration, lipid peroxidation, and mitochondrial dysfunction in neurodegenerative pathologies, whereas O2− and NO have essential physiological signaling functions that should ideally be preserved during therapeutic intervention [1].

Scavenging selectivity
Class-level
Selective ONOO− scavenging; O2− and NO spared
Enables ONOO−-specific pathway interrogation without broad antioxidant confound
SIN-1 vs DDC rescue at 200 μM; data to verify
Peroxynitrite scavenging Neuroprotection Reactive nitrogen species selectivity

Cytoprotection Decoupled from Direct Antioxidant Activity vs. Preechinulin

A landmark SAR study by Kimoto et al. (2007) revealed that the cytoprotective activity of neoechinulin A against SIN-1-induced PC12 cell death is mechanistically separable from its direct antioxidant and anti-nitration activities [1]. An acyclic analog that completely lacked the diketopiperazine ring retained full antioxidant and anti-nitration activities yet completely lost the cytoprotective effect, demonstrating that radical scavenging alone is insufficient to mediate neuroprotection [1]. This mechanistic decoupling was subsequently confirmed by Akashi et al. (2012) in a direct comparison with preechinulin: neoechinulin A treatment (>12 h pre-incubation) endowed PC12 cells with significant resistance to transient NO toxicity, decreased intracellular GSH content by >50%, and elevated cellular NAD(P)H redox turnover; preechinulin—which differs only in the oxidation state of the diketopiperazine moiety—failed to protect cells against NO toxicity or induce any of these metabolic alterations [2]. This evidence establishes that neoechinulin A acts through a biological mechanism (elevation of cellular NAD(P)H reserve capacity) fundamentally distinct from its chemical radical-scavenging properties, a feature that distinguishes it from simple antioxidant natural products.

Cytoprotection decoupling
Head-to-head
Neoechinulin A decreases GSH >50% and elevates NAD(P)H turnover; preechinulin and acyclic analog lack cytoprotection
Confirms mechanism distinct from direct antioxidant activity
PC12 cells; ≥12 h pre-incubation required
Cytoprotection mechanism NAD(P)H redox turnover Structure-activity relationship

Anti-Inflammatory Therapeutic Window: Neoechinulin A vs. Neoechinulin B

Kim et al. (2013) conducted a direct comparative evaluation of neoechinulins A and B isolated from the marine fungus Eurotium sp. SF-5989 in LPS-stimulated RAW264.7 macrophages [1]. Neoechinulin A dose-dependently suppressed the production of NO, PGE2, TNF-α, and IL-1β, and downregulated iNOS and COX-2 protein expression across the full tested concentration range of 12.5–100 μM, with no significant effect on cell viability at any concentration [1]. In contrast, neoechinulin B—while also inhibiting NO production in a lower concentration range (1.5–12.5 μM)—significantly compromised cell viability at just 25 μM, effectively truncating its usable anti-inflammatory concentration window to ≤12.5 μM [1]. Neoechinulin A's anti-inflammatory mechanism was further characterized as dual blockade of NF-κB activation (via inhibition of IκB-α phosphorylation/degradation) and p38 MAPK phosphorylation, indicating a multi-target intracellular signaling intervention rather than a simple COX/LOX enzyme inhibition profile [1].

Anti-inflammatory window
Head-to-head
Neoechinulin A: non-cytotoxic 12.5–100 μM; neoechinulin B: cytotoxicity at 25 μM
Wider concentration range for NF-κB/p38 pathway studies without viability confound
RAW264.7 macrophages; LPS stimulation
Anti-inflammatory therapeutic index NF-κB pathway Macrophage inflammation model

C8/C9 Double Bond as a Determinant of Cytoprotection vs. Saturated Analogs

Systematic SAR studies by Kuramochi et al. (2008) established that the C8/C9 double bond within the indole-diketopiperazine scaffold is a critical structural determinant for cytoprotective activity against SIN-1-induced PC12 cell death [1]. Synthetic 8,9-dihydroneoechinulin A derivatives, in which the C8/C9 double bond is saturated while preserving all other structural features (indole, diketopiperazine ring, isoprenyl group, and C12 stereochemistry), exhibited a complete loss of cytoprotective activity [1]. Intriguingly, the stereogenic center at C12 (derived from alanine) was found to be dispensable for cytoprotection, as both (12R)- and (12S)-neoechinulin A enantiomers retained comparable activity [2]. This SAR pattern—C8/C9 unsaturation essential, C12 configuration non-essential—defines a specific pharmacophoric requirement that is absent in several closely related echinulin-type alkaloids (e.g., echinulin itself, which carries different unsaturation patterns on the indole core) and explains their comparative lack of cytoprotective and neuroprotective efficacy. The Mitra et al. (2022) comprehensive review further corroborates that the C8/C9 double bond is a distinguishing structural feature consistently correlated with cytoprotective phenotypes across the neoechinulin family [3].

C8/C9 double bond SAR
Head-to-head
8,9-Dihydro analog loses all cytoprotection; C12 epimerization retains activity
Defines essential pharmacophoric element for cytoprotection
Synthetic derivatives; PC12 SIN-1 model
Structure-activity relationship C8/C9 double bond Cytoprotective pharmacophore

Neoechinulin High-Evidence Research Application Scenarios


Antiviral Lead Discovery Targeting Coronavirus Mpro

Neoechinulin A serves as a validated, sub-micromolar SARS-CoV-2 Mpro inhibitor lead scaffold (IC50 = 0.47 μM), with its activity confirmed against the reference inhibitor GC376 (IC50 = 0.36 μM) in a direct enzymatic comparison [1]. The stark activity cliff between neoechinulin A and co-isolated echinulin (IC50 = 3.90 μM) and eurocristatine (inactive at 5 μM) provides a well-defined SAR starting point for medicinal chemistry optimization [1]. Steered molecular dynamics data (~909 pN unbinding force, highest among tested analogs) offer a computational framework for rational derivative design targeting improved binding stability [1]. Procurement of neoechinulin/neoechinulin A for this application is justified when the research objective involves Mpro inhibition specifically, as echinulin and other in-class compounds lack sufficient target engagement.

Peroxynitrite-Specific Pathway Interrogation in Neurodegeneration

Neoechinulin A is distinguished by its selective ONOO− scavenging activity with sparing of O2− and NO, conferring neuroprotection in primary neuronal cells and differentiated PC12 cells [2]. This selectivity is functionally demonstrated by rescue from SIN-1-induced (ONOO−-mediated) but not DDC-induced (O2− dismutase inhibition) cytotoxicity [2]. Additionally, neoechinulin A inhibits SIN-1-induced caspase-3-like protease activation and increases NADH-dehydrogenase activity, mirroring mechanistic features of nerve growth factor [2]. For researchers investigating ONOO−-specific contributions to Parkinson's disease (MPP+ model), Alzheimer's disease (Aβ42-induced microglial activation model), or general nitrosative stress pathology, neoechinulin A provides a pathway-selective tool that broad-spectrum antioxidants cannot replicate [3][4].

Dual NF-κB and p38 MAPK Inhibition in Macrophage Inflammation

Neoechinulin A offers a dual NF-κB/p38 MAPK pathway inhibition profile in LPS-stimulated macrophages with an experimentally validated non-cytotoxic concentration range of 12.5–100 μM [5]. This broad cytocompatibility window enables unambiguous separation of anti-inflammatory efficacy from cytotoxicity, a critical advantage over neoechinulin B (cytotoxic at 25 μM) [5]. The compound suppresses the full spectrum of downstream pro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β) and their upstream enzymatic sources (iNOS, COX-2), making it suitable as a positive control or tool compound in macrophage inflammation assays where NF-κB/p38 pathway engagement needs to be confirmed without viability confounds [5].

Indole Diketopiperazine SAR for Cytoprotective Pharmacophores

The neoechinulin scaffold provides a uniquely well-characterized SAR platform for cytoprotective indole alkaloid research [6]. Key SAR determinants established through systematic synthetic analog studies include: (i) the C8/C9 double bond is essential for cytoprotection (saturation abolishes activity); (ii) the diketopiperazine ring is necessary but not sufficient (acyclic analogs retain antioxidant activity yet lose cytoprotection); and (iii) the C12 stereogenic center is dispensable (both enantiomers active) [6][7]. This SAR framework makes neoechinulin/neoechinulin A an ideal reference compound for benchmarking novel synthetic derivatives or natural isolates within the indole diketopiperazine class, enabling quantitative structure-cytotoxicity relationship (QSCR) modeling and pharmacophore mapping [7].

Application
Selection Property
Validation Focus
Coronavirus Mpro inhibition studies
Target engagement and isoform selectivity context
Mpro enzymatic assay comparison vs. echinulin and eurocristatine
Peroxynitrite-selective neurodegeneration pathway research
ONOO− scavenging selectivity over O2− and NO
SIN-1/DDC orthogonal stressor assay; caspase-3 and NADH dehydrogenase endpoints
Macrophage NF-κB/p38 dual-inhibition studies
Non-cytotoxic anti-inflammatory concentration window
LPS-stimulated RAW264.7 cell viability and downstream mediator panel
Indole diketopiperazine SAR platform
C8/C9 unsaturation and diketopiperazine integrity as pharmacophoric determinants
Cytoprotection comparison with saturated, acyclic, and epimerized analogs
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